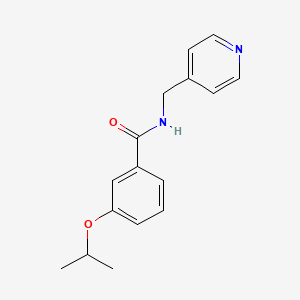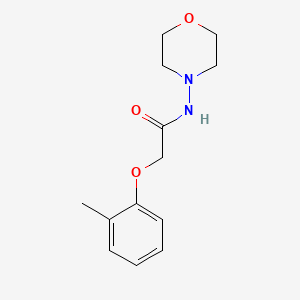
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine, also known as CFTR(inh)-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a crucial protein responsible for regulating the movement of salt and water across cell membranes, especially in the lungs and pancreas. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder affecting approximately 70,000 people worldwide. CFTR(inh)-172 has shown promising results in preclinical studies as a potential therapeutic agent for cystic fibrosis.
Mechanism of Action
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 works by binding to a specific site on the 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel, known as the regulatory domain. This binding prevents the channel from opening, thereby reducing the movement of salt and water across cell membranes. In cystic fibrosis, mutations in the 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine gene lead to the production of faulty 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine proteins that are either absent or non-functional. 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can overcome these mutations by targeting a different part of the 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine protein, thereby restoring normal chloride channel activity.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can reduce the production of pro-inflammatory cytokines, such as interleukin-8, and inhibit the activity of neutrophils, which are immune cells that contribute to lung inflammation in cystic fibrosis. In vivo studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can improve lung function, reduce mucus production, and increase the survival rates of animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 has several advantages as a research tool for studying 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel function. It is a potent and selective inhibitor of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel activity, with no significant effects on other ion channels. It has been extensively studied in preclinical models of cystic fibrosis and has shown promising results as a potential therapeutic agent. However, 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 also has some limitations. It is a synthetic compound that may not accurately reflect the complex interactions between 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine and other proteins in vivo. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172. One direction is to further investigate the mechanisms of action of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 and its effects on 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel function in different tissues and cell types. Another direction is to develop more potent and selective inhibitors of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel activity that can overcome the effects of different 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine mutations. Additionally, future research could explore the potential of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 as a therapeutic agent for other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, which also involve abnormal mucus production and airway inflammation.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 has been extensively studied in preclinical models of cystic fibrosis. In vitro studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 is a potent and selective inhibitor of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel activity, with no significant effects on other ion channels. In vivo studies in animal models of cystic fibrosis have demonstrated that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can improve lung function, reduce inflammation, and increase survival rates.
properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c17-14-10-13(18)4-3-12(14)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIJVKKVWVXVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)
![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)



![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)